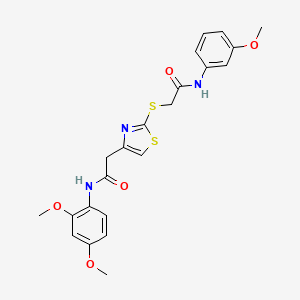

![molecular formula C19H25N3S B2945689 N-isopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine CAS No. 338776-84-4](/img/structure/B2945689.png)

N-isopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

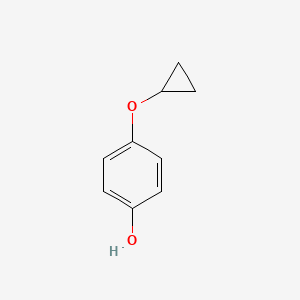

“N-isopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine” is a chemical compound with the molecular formula C19H25N3S . It has an average mass of 327.487 Da and a monoisotopic mass of 327.176910 Da .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C19H25N3S . The structure likely includes a quinazolinamine core, which is a common structure in many pharmaceutical compounds.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 516.3±50.0 °C and a predicted density of 1.15±0.1 g/cm3 . Its pKa, a measure of acid strength, is predicted to be 5.39±0.20 .Applications De Recherche Scientifique

Catalytic Asymmetric Synthesis

One of the pivotal applications involves catalytic asymmetric benzylic C-H activation, a process that facilitates the formation of complex molecules. This approach has been utilized to activate toluene and isopropylbenzene through a rhodium-carbenoid-induced C-H insertion, demonstrating the compound's role in facilitating highly regioselective and enantioselective reactions (Davies et al., 2002).

Antimicrobial Activity

Another significant application is in the realm of antimicrobial research, where derivatives of the compound have been synthesized and evaluated for their activity against a variety of bacterial and fungal species. Specifically, 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives have been studied for their antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their antifungal efficacy, highlighting their potential as antimicrobial agents (Al-Salahi et al., 2013).

Synthesis of Functionalized Quinazolines

Research has also focused on the synthesis of functionalized quinazolines, a class of compounds with various pharmaceutical applications. Innovative methods have been developed for synthesizing these compounds, including the use of intramolecular electrophilic cyclization, which offers a pathway to access diverse quinazoline derivatives with potential biological activity (Kut et al., 2020).

Enzymatic Activity Enhancement

Further investigations into substituted quinolinones have revealed their ability to enhance enzymatic activities, particularly α-amylase. This highlights a novel application of such compounds in potentially modulating enzymatic processes, with implications for the development of therapeutic agents targeting metabolic disorders (Abass, 2007).

Propriétés

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]-N-propan-2-yl-5,6,7,8-tetrahydroquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3S/c1-13(2)20-18-16-6-4-5-7-17(16)21-19(22-18)23-12-15-10-8-14(3)9-11-15/h8-11,13H,4-7,12H2,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGNDEUZCLXCKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2945609.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2945612.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B2945618.png)

![N-[1-(1,5-Dimethylindol-3-yl)ethyl]but-2-ynamide](/img/structure/B2945624.png)

![2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}-4-chlorophenol](/img/structure/B2945625.png)

![tert-butyl 2-amino-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2945627.png)

![[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone;hydrochloride](/img/structure/B2945629.png)